1-(2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine ring, a bromopyridine moiety, and a pyrrolidine-2,5-dione scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-(2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Bromopyridine Moiety: This step usually involves nucleophilic substitution reactions where a bromopyridine derivative is introduced.
Formation of the Pyrrolidine-2,5-dione Scaffold: This can be synthesized through cyclization reactions involving dicarboxylic acid derivatives
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Industry: It can be used in the synthesis of materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione scaffold but differ in their substituents.
Bromopyridine Derivatives: These compounds contain the bromopyridine moiety but have different core structures
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O4/c16-11-7-17-5-3-12(11)23-10-4-6-18(8-10)15(22)9-19-13(20)1-2-14(19)21/h3,5,7,10H,1-2,4,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUNWHVMTSIJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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